N-(3-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide
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Overview
Description
N-(3-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of 3-aminophenyl with acetic anhydride to form 3-acetylphenylamine. This intermediate is then reacted with 4-(benzyl(methyl)sulfamoyl)benzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or even a thiol group under specific conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfinamides or thiols.
Scientific Research Applications
N-(3-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide exerts its effects is largely dependent on its interaction with molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes, making the compound useful in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-(methylsulfamoyl)benzamide
- N-(3-acetylphenyl)-4-(benzylsulfamoyl)benzamide
- N-(3-acetylphenyl)-4-(ethylsulfamoyl)benzamide
Uniqueness
N-(3-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide is unique due to the presence of both benzyl and methyl groups attached to the sulfonamide moiety. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-17(26)20-9-6-10-21(15-20)24-23(27)19-11-13-22(14-12-19)30(28,29)25(2)16-18-7-4-3-5-8-18/h3-15H,16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBPVMLWYCAFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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